3-Position Substitution Confers a Unique Lipophilicity Profile (LogP) Compared to the 2-Position Isomer
The target compound, 3,4-dihydro-2H-pyran-3-carbonyl chloride, exhibits a computed XLogP3-AA value of 1.3, indicating moderate lipophilicity [1]. In contrast, its closest positional isomer, 3,4-dihydro-2H-pyran-2-carbonyl chloride (CAS 114769-18-5), has a computed LogP of 1.4445 . This difference, though seemingly small, is significant in medicinal chemistry contexts where a 0.1 log unit change can substantially alter a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | 3,4-Dihydro-2H-pyran-2-carbonyl chloride, LogP = 1.4445 |
| Quantified Difference | ΔLogP = 0.1445 (Comparator is ~11% more lipophilic) |
| Conditions | Computed properties: XLogP3-AA 3.0 for target (PubChem); LogP calculation for comparator (ChemSrc). |
Why This Matters
For scientists designing compounds intended for cellular or in vivo studies, this difference in lipophilicity can impact passive membrane permeability and overall bioavailability, making the 3-position isomer a preferred choice for achieving a more balanced property profile.
- [1] PubChem. 3,4-Dihydro-2H-pyran-3-carbonyl chloride. CID 19432076. National Center for Biotechnology Information. Accessed April 20, 2026. View Source
